molecular formula C12H22N4 B1622000 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile CAS No. 2004-62-8

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile

Cat. No. B1622000
CAS RN: 2004-62-8
M. Wt: 222.33 g/mol
InChI Key: ABYBSKYSXDSVJG-UHFFFAOYSA-N
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Description

“3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile” is a chemical compound with the molecular formula C12H22N4 . It has a molecular weight of 222.33 g/mol . This compound is also known by other names such as Propanenitrile, 3,3’- (1,6-hexanediyldiimino)bis- .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H22N4/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h15-16H,1-6,9-12H2 . The Canonical SMILES is C (CCCNCCC#N)CCNCCC#N . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.33 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 11 . The exact mass is 222.18444672 g/mol and the monoisotopic mass is also 222.18444672 g/mol . The topological polar surface area is 71.6 Ų . The heavy atom count is 16 .

Scientific Research Applications

Corrosion Inhibition in Steel

Research has explored the use of certain diamine compounds, including 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile, as corrosion inhibitors for mild steel in acidic environments. These inhibitors have demonstrated effectiveness in reducing corrosion, with their efficiency increasing with concentration. They obey the Langmuir adsorption isotherm, indicating a consistent adsorption pattern on the steel surface. Theoretical studies corroborate these findings, showing a relationship between molecular structure and inhibition efficiency (Herrag et al., 2012).

Nitrile-functionalized Amines in Absorbing SO2

Nitrile-functionalized tertiary amines, including variants such as 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile, have been synthesized and evaluated for their sulfur dioxide (SO2) absorption capabilities. These compounds exhibit high efficiency in SO2 absorption and are more effective than hydroxy-functionalized amines. This efficiency is attributed to their ability to physically interact with SO2, making them potential candidates for environmental applications like air purification (Hong et al., 2014).

Interaction with DNA

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile's metabolites have been studied for their ability to interact with DNA. Specifically, the cyanoethylation of DNA by its metabolites in vivo has been observed, demonstrating potential implications in carcinogenicity studies. This interaction has been most notable in tissues like the liver and nasal mucosa, which are target organs for the carcinogenic effects of these compounds (Prokopczyk et al., 1988).

Synthesis of Pyrimidine Derivatives

Studies in organic chemistry have demonstrated the use of 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile in the synthesis of pyrimidine derivatives. These derivatives have significant implications in medicinal chemistry, particularly in the design and development of new drugs and therapeutic agents (Liu et al., 1996).

properties

IUPAC Name

3-[6-(2-cyanoethylamino)hexylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h15-16H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYBSKYSXDSVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNCCC#N)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403572
Record name 3,3'-(Hexane-1,6-diyldiazanediyl)dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile

CAS RN

2004-62-8
Record name 3,3′-(1,6-Hexanediyldiimino)bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2004-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Hexane-1,6-diyldiazanediyl)dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-({6-[(2-cyanoethyl)amino]hexyl}amino)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Herrag, M Bouklah, NS Patel, BM Mistry… - Research on Chemical …, 2012 - Springer
The inhibition of the corrosion of mild steel 1 M HCl solution by some diamine compounds has been investigated in relation to the concentration of the inhibitor as well as the …
Number of citations: 22 link.springer.com

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